molecular formula C18H19ClF2N2O3S B2668038 Ethyl 2-(2,6-difluorobenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1330307-88-4

Ethyl 2-(2,6-difluorobenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2668038
CAS No.: 1330307-88-4
M. Wt: 416.87
InChI Key: RTXFTTHJUJJNDW-UHFFFAOYSA-N
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Description

Historical Context and Significance of Thieno[2,3-c]Pyridine Derivatives in Medicinal Chemistry

Thieno[2,3-c]pyridine derivatives have emerged as privileged scaffolds in drug discovery due to their structural resemblance to purine bases and adaptability to diverse therapeutic targets. Early patents, such as DE-3369683-D1, demonstrated their utility as platelet aggregation inhibitors and antithrombotics through modulation of adenosine diphosphate (ADP) receptors. The bioisosteric relationship between thieno[2,3-c]pyridines and adenine enables mimicry of nucleotide interactions, facilitating applications in oncology, immunology, and infectious diseases.

Subsequent innovations, including the synthesis of thieno[2,3-c]pyridine-7-ylmethyl esters and imidazo[1,5-ɑ]thieno[2,3-c]pyridines, expanded their pharmacological scope. For example, GB2031428B highlighted anti-inflammatory applications through cyclooxygenase-2 (COX-2) inhibition, while recent studies identified antimicrobial activity against multidrug-resistant pathogens. The scaffold’s versatility is further evidenced by its role in central nervous system (CNS) therapeutics, where derivatives modulate γ-aminobutyric acid (GABA) receptors.

Table 1: Therapeutic Applications of Select Thieno[2,3-c]Pyridine Derivatives

Derivative Class Biological Target Therapeutic Area Key Reference
7-Substituted methyl esters ADP receptors Cardiovascular diseases
Imidazo-fused derivatives Bacterial DNA gyrase Antimicrobial therapy
Halogenated analogs COX-2 Anti-inflammatory

Evolution of 2,6-Difluorobenzamide-Containing Compounds in Pharmacological Research

The incorporation of 2,6-difluorobenzamide groups into bioactive molecules reflects a strategic response to challenges in drug permeability and target specificity. Fluorine’s electronegativity enhances hydrogen bonding and hydrophobic interactions, while its small atomic radius minimizes steric hindrance. This dual effect improves binding affinities to enzymes and receptors, as demonstrated in kinase inhibitors and antimicrobial agents.

In the context of thienopyridine hybrids, the 2,6-difluorobenzamide moiety likely contributes to enhanced metabolic stability by reducing oxidative deamination in hepatic microsomes. Recent studies on structurally analogous compounds, such as 7-(chloromethyl)thieno[2,3-c]pyridines, showed that halogen substituents at the benzamide position increased potency against Staphylococcus aureus by 12-fold compared to non-halogenated analogs. These findings underscore the critical role of fluorine in optimizing pharmacodynamic and pharmacokinetic profiles.

Current Research Landscape and Unmet Therapeutic Needs

Despite advancements, key challenges persist in thienopyridine research:

  • Selectivity Limitations : Off-target interactions with adenosine receptors remain problematic in cardiovascular applications.
  • Antimicrobial Resistance : Gram-negative pathogens exhibit reduced susceptibility to existing thienopyridine-based antibiotics.
  • Synthetic Complexity : Multi-step synthesis routes hinder large-scale production, as seen in Pomeranz-Fritsch cyclization methods requiring stringent conditions.

Emerging strategies focus on hybrid architectures, such as the integration of thieno[2,3-c]pyridines with fluorinated benzamides, to address these gaps. For instance, ethyl 2-(2,6-difluorobenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride combines conformational rigidity from the tetrahydrothienopyridine core with the electronic effects of difluorobenzamide, potentially enabling dual inhibition of inflammatory and infectious targets.

Research Objectives and Scope

This review aims to:

  • Elucidate the structural and electronic determinants of the compound’s bioactivity.
  • Analyze synthetic methodologies for thieno[2,3-c]pyridine-benzamide hybrids.
  • Evaluate preclinical evidence supporting its therapeutic potential in oncology and infectious diseases.

The scope excludes clinical safety assessments and formulation studies, focusing instead on molecular design, in vitro efficacy, and mechanistic studies reported in peer-reviewed literature and patents.

Properties

IUPAC Name

ethyl 2-[(2,6-difluorobenzoyl)amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O3S.ClH/c1-3-25-18(24)14-10-7-8-22(2)9-13(10)26-17(14)21-16(23)15-11(19)5-4-6-12(15)20;/h4-6H,3,7-9H2,1-2H3,(H,21,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXFTTHJUJJNDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C)NC(=O)C3=C(C=CC=C3F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,6-difluorobenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thienopyridine Core: This step involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a ketone or aldehyde under acidic or basic conditions.

    Introduction of the Difluorobenzamido Group: This step is achieved through an amide coupling reaction, where the thienopyridine core is reacted with 2,6-difluorobenzoyl chloride in the presence of a base like triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,6-difluorobenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the difluorobenzamido group, where nucleophiles like amines or thiols replace one of the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted amides or thiol derivatives.

Scientific Research Applications

Ethyl 2-(2,6-difluorobenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and certain types of cancer.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,6-difluorobenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Enzymes: Inhibiting the activity of certain enzymes involved in inflammatory pathways.

    Modulating Receptor Activity: Interacting with cell surface receptors to alter signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Substituent Effects on Binding and Solubility

  • Fluorine vs.
  • Phenoxybenzamido vs.

Functional Group Impact on Stability and Metabolism

  • Ethyl Ester (Target) vs. In contrast, the carboxamide in is metabolically stable, suggesting longer half-life but slower activation .

Salt Formulation and Handling

  • Both the target compound and utilize hydrochloride salts to improve solubility.

Biological Activity

Ethyl 2-(2,6-difluorobenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic compound with potential therapeutic applications. Its biological activity has been explored in various studies, focusing on its antimicrobial properties and mechanisms of action.

Chemical Structure and Properties

The compound's structure features a thieno[2,3-c]pyridine core with a difluorobenzamide substituent. The molecular formula is C16H18F2N2O3SC_{16}H_{18}F_2N_2O_3S, and it has a molecular weight of 364.39 g/mol. The presence of the difluorobenzamide moiety is significant for its biological interactions.

Antimicrobial Activity

Several studies have assessed the antimicrobial efficacy of this compound against various pathogens. For instance:

  • Bacterial Inhibition : this compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. In vitro testing showed effective inhibition of strains such as Staphylococcus aureus and Escherichia coli .
  • Fungal Activity : The compound also exhibited antifungal properties against common fungal pathogens like Candida albicans and Aspergillus flavus, indicating its broad-spectrum antimicrobial potential .

The mechanism by which this compound exerts its biological effects is believed to involve the disruption of bacterial cell division processes. Research indicates that it may inhibit specific proteins essential for bacterial growth and replication . This could position it as a candidate for developing new antibiotics in response to rising antibiotic resistance.

Study 1: Synthesis and Screening

In a study focused on synthesizing derivatives of ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate, several compounds were screened for antimicrobial activity. The results indicated that derivatives similar to this compound showed promising results against multiple microbial strains .

Study 2: Comparative Analysis

A comparative analysis of related compounds revealed that those containing the difluorobenzamide group exhibited enhanced biological activity compared to their non-fluorinated counterparts. This suggests that fluorination plays a crucial role in increasing the potency of these compounds against microbial targets .

Data Table: Biological Activity Summary

Pathogen Activity Reference
Staphylococcus aureusSignificant inhibition
Escherichia coliSignificant inhibition
Candida albicansModerate inhibition
Aspergillus flavusModerate inhibition

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.